molecular formula C42H53N6O8P B12377605 2'-Deoxyguanosine-(N-iBu)-3'-methyl-phosphoramidite

2'-Deoxyguanosine-(N-iBu)-3'-methyl-phosphoramidite

Cat. No.: B12377605
M. Wt: 800.9 g/mol
InChI Key: ZPHYBBFOEAOOMN-VWNKYNPVSA-N
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Description

2’-Deoxyguanosine-(N-iBu)-3’-methyl-phosphoramidite is a specialized compound used primarily in the synthesis of oligonucleotides. It is a derivative of 2’-deoxyguanosine, which is a nucleoside component of DNA. This compound is particularly valuable in the field of medicinal chemistry and molecular biology due to its role in the development of antiviral and anticancer drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of thymidine phosphorylase and purine nucleoside phosphorylase in a one-pot cascade reaction . The reaction conditions often include a buffer solution, specific temperature, and pH levels to ensure optimal enzyme activity.

Industrial Production Methods

Industrial production of this compound may involve the use of recombinant strains engineered to enhance the efficiency of the enzymatic reactions. For example, a recombinant strain of N-nucleoside deoxyribosyltransferase can be used to construct a novel pathway for the synthesis of 2’-deoxyguanosine . This method is advantageous due to its high yield and reduced environmental impact compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyguanosine-(N-iBu)-3’-methyl-phosphoramidite undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of 8-oxo-2’-deoxyguanosine, a biomarker for oxidative stress.

    Reduction: Although less common, reduction reactions can modify the nucleoside’s structure.

    Substitution: This is a key reaction in the synthesis of oligonucleotides, where the phosphoramidite group is substituted to form phosphodiester bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitrous acid and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired product formation .

Major Products

The major products formed from these reactions include various modified nucleosides and oligonucleotides, which are essential for research and therapeutic applications .

Scientific Research Applications

2’-Deoxyguanosine-(N-iBu)-3’-methyl-phosphoramidite has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of oligonucleotides for various biochemical assays.

    Biology: The compound is crucial for studying DNA replication and repair mechanisms.

    Medicine: It plays a significant role in the development of antiviral and anticancer drugs, showing potential in treating viral infections and certain types of cancer.

    Industry: The compound is used in the production of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of 2’-Deoxyguanosine-(N-iBu)-3’-methyl-phosphoramidite involves its incorporation into oligonucleotides during synthesis. The phosphoramidite group facilitates the formation of phosphodiester bonds, which are essential for the stability and function of DNA and RNA molecules. The compound targets specific sequences in the DNA or RNA, allowing for precise modifications and therapeutic interventions .

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyadenosine: Another nucleoside used in oligonucleotide synthesis.

    2’-Deoxycytidine: Similar in structure and function, used in DNA synthesis.

    2’-Deoxyuridine: Used in the synthesis of RNA analogs.

Uniqueness

2’-Deoxyguanosine-(N-iBu)-3’-methyl-phosphoramidite is unique due to its specific modifications, which enhance its stability and reactivity in oligonucleotide synthesis. Its ability to form stable phosphodiester bonds makes it particularly valuable in therapeutic applications .

Properties

Molecular Formula

C42H53N6O8P

Molecular Weight

800.9 g/mol

IUPAC Name

N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methoxyphosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C42H53N6O8P/c1-26(2)39(49)45-41-44-38-37(40(50)46-41)43-25-47(38)36-23-34(56-57(53-9)48(27(3)4)28(5)6)35(55-36)24-54-42(29-13-11-10-12-14-29,30-15-19-32(51-7)20-16-30)31-17-21-33(52-8)22-18-31/h10-22,25-28,34-36H,23-24H2,1-9H3,(H2,44,45,46,49,50)/t34-,35-,36-,57?/m1/s1

InChI Key

ZPHYBBFOEAOOMN-VWNKYNPVSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OC

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OC

Origin of Product

United States

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